4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine is a compound notable for its potential biological activity and applications in medicinal chemistry. It is classified as a thiazole derivative, which are known for their diverse pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 245.34 g/mol .
This compound is synthesized from carbamimidothioic acid and alpha-bromo-4-(1-pyrrolidinyl)acetophenone, making it a member of the thiazole class of heterocyclic compounds. Thiazoles are recognized for their roles in various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
The synthesis of 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine can be achieved through a multi-step process involving the following key reactions:
The molecular structure of 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine features a thiazole ring substituted with a pyrrolidine moiety at the para position relative to another phenyl group. This configuration is crucial for its biological activity.
The compound undergoes various chemical reactions typical of thiazole derivatives:
The mechanism of action for 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine involves interactions at the molecular level with various biological targets:
The physical properties of 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine include:
Chemical properties include:
Relevant data indicates that derivatives of this compound exhibit varying degrees of biological activity, emphasizing the importance of structural modifications on efficacy .
4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine has several potential applications in scientific research:
The primary synthetic route to 4-[4-(1-pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine (C₁₃H₁₅N₃S) employs a Hantzsch thiazole condensation between carbamimidothioic acid derivatives and α-bromo-4-(1-pyrrolidinyl)acetophenone [4] [9]. This convergent synthesis involves:
Table 1: Key Identifiers of 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃S |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)C3=CSC(=N3)N |
| InChI Key | LAAAYLCXBDADNM-UHFFFAOYSA-N |
| Melting Point | 198–202°C (dec.) |
| HPLC Purity (Standard) | >95% |
While not directly applied to the target compound, analogous thiazole-containing monomers enable synthesizing high-performance polyimides. These strategies exploit the thiazole ring’s electron-rich nature and conformational rigidity:
Recent advances focus on optimizing the Hantzsch cyclization using sustainable protocols:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5